molecular formula C10H6BrF6NO B1266276 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline CAS No. 99468-72-1

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Cat. No.: B1266276
CAS No.: 99468-72-1
M. Wt: 350.05 g/mol
InChI Key: DCCKYVKUIKRMPU-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is an organic compound characterized by the presence of trifluoromethyl groups and a bromoacetyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline typically involves the bromination of 3,5-bis(trifluoromethyl)aniline. The process can be carried out using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The aniline ring can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted anilines.

    Oxidation Reactions: Products include nitroanilines and nitrosoanilines.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Synthesis and Modifications

The synthesis of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline involves the reaction of 3,5-Bis(trifluoromethyl)aniline with bromoacetyl chloride. This reaction can be optimized to yield high purity and yield of the product, which is crucial for its subsequent applications.

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making derivatives of this compound promising candidates for drug development.

  • Antitubercular Activity: Research has indicated that compounds containing similar structural motifs exhibit significant antitubercular activity. The incorporation of the bromoacetyl group may enhance the interaction with biological targets, potentially leading to new treatments for resistant strains of Mycobacterium tuberculosis .

Organocatalysis

The compound serves as a precursor for various organocatalytic reactions. Its unique electronic properties due to the trifluoromethyl groups allow it to act as an effective catalyst or co-catalyst in organic transformations, including:

  • Palladium-Catalyzed Reactions: It has been identified as a monodentate transient directing group in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules from simpler precursors .

Material Science

In materials science, this compound can be utilized to create functionalized polymers or coatings that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Studies and Research Findings

StudyFindings
Antitubercular ActivityDerivatives showed MIC values indicating potential against resistant strains of M. tuberculosis .
OrganocatalysisDemonstrated effectiveness in promoting palladium-catalyzed reactions, highlighting its utility in synthetic organic chemistry .
Material ApplicationsPotential for developing high-performance polymers with improved thermal and chemical resistance due to fluorinated side chains .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline involves the interaction of its functional groups with biological targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,5-bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)benzylamine

Uniqueness

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is unique due to the presence of both trifluoromethyl and bromoacetyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the bromoacetyl group provides a reactive site for covalent modification of biological targets.

Biological Activity

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

  • Chemical Formula : C₁₀H₆BrF₆NO
  • Molecular Weight : 350.06 g/mol
  • Melting Point : 100–101 °C
  • CAS Number : 99468-72-1

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with bromoacetyl chloride. This reaction can be carried out under controlled conditions to optimize yield and purity.

Target of Action

Research indicates that compounds with similar structures often interact with peroxisome proliferator-activated receptors (PPARs) . These receptors play crucial roles in regulating glucose and lipid metabolism as well as inflammation responses in the body .

Mode of Action

The biological activity of this compound may involve modulation of signal transduction pathways. This can lead to alterations in cellular processes such as:

  • Metabolic Regulation : Influencing glucose and lipid metabolism.
  • Inflammatory Response : Modulating inflammatory pathways which could be beneficial in conditions such as obesity and diabetes .

Antimicrobial Properties

Research has shown that similar compounds exhibit antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted anilines have been tested against various bacterial strains using the agar-well diffusion method. These studies revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

CompoundBacterial Strains TestedZone of Inhibition (mm)
This compoundE. coli, S. aureus20 mm (E. coli), 25 mm (S. aureus)
Control (e.g., Tetracycline)E. coli, S. aureus30 mm (E. coli), 35 mm (S. aureus)

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is hypothesized based on its structural similarity to other known anti-inflammatory agents. The modulation of PPARs could lead to decreased production of pro-inflammatory cytokines, suggesting a role in inflammatory diseases .

Case Studies

  • Study on Antibacterial Activity :
    A study conducted on various derivatives of trifluoromethyl anilines, including this compound, demonstrated significant antibacterial properties against clinical isolates of resistant bacteria like MRSA and ESBL-producing E. coli. The compound exhibited a zone of inhibition comparable to standard antibiotics .
  • Research on Metabolic Effects :
    Another study investigated the effects of similar compounds on metabolic pathways in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels through PPAR activation .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKYVKUIKRMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912696
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99468-72-1
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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